2-chloro-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide
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Overview
Description
2-chloro-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide is a complex organic compound that features a benzamide core substituted with a thiazole ring and a chlorinated benzene ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methylphenyl isothiocyanate with α-haloketones under basic conditions.
Attachment of the Benzamide Core: The thiazole derivative is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the benzene ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents under reflux conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Azides or thiols.
Scientific Research Applications
2-chloro-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzamide core may also play a role in binding to proteins, affecting their function and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-chloro-4-methylphenyl)benzamide
- 4-chloro-N-(2-methyl-4-((2-methylphenyl)diazenyl)phenyl)benzamide
- 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide
Uniqueness
2-chloro-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide is unique due to the presence of the thiazole ring, which imparts specific biological activities that are not observed in similar compounds. The combination of the thiazole ring with the benzamide core and the chlorinated benzene ring makes this compound particularly interesting for further research and development.
Properties
Molecular Formula |
C18H15ClN2OS |
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Molecular Weight |
342.8 g/mol |
IUPAC Name |
2-chloro-N-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]benzamide |
InChI |
InChI=1S/C18H15ClN2OS/c1-12-6-8-13(9-7-12)18-21-14(11-23-18)10-20-17(22)15-4-2-3-5-16(15)19/h2-9,11H,10H2,1H3,(H,20,22) |
InChI Key |
XWCGWBVHFSAYRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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